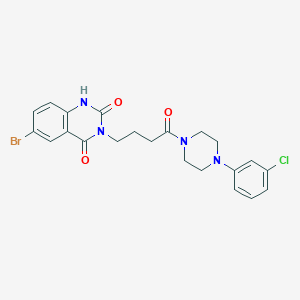![molecular formula C10H14Cl3N5 B3011337 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride CAS No. 1808104-23-5](/img/structure/B3011337.png)
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride is a useful research compound. Its molecular formula is C10H14Cl3N5 and its molecular weight is 310.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Pyrrolo[2,3-d]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit various enzymes and receptors .
Mode of Action
Pyrrolo[2,3-d]pyrimidine derivatives have been shown to interact with their targets, leading to changes in cellular processes . For instance, some derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
For example, some pyrrolo[2,3-d]pyrimidine derivatives have been found to inhibit the α-amylase enzyme, affecting the breakdown of complex carbohydrates into glucose .
Pharmacokinetics
Related compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines .
Analyse Biochimique
Biochemical Properties
It has been found that compounds similar to it have shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests that 5-Chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride may interact with certain enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
In cellular contexts, this compound may exert significant effects. For instance, compounds with similar structures have been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . They have also been found to induce apoptotic death of MCF7 cells . These findings suggest that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the activities of structurally similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
5-chloro-4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN5.2ClH/c11-7-5-13-9-8(7)10(15-6-14-9)16-3-1-12-2-4-16;;/h5-6,12H,1-4H2,(H,13,14,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJVHRIYMWGOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C(=CN3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2,5-dimethylphenyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011255.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-7-carboxylic acid](/img/structure/B3011257.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-3-(dimethylamino)benzamide](/img/structure/B3011260.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-methylamine](/img/structure/B3011265.png)



![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)


![6-(4-fluorophenyl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B3011275.png)
![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3011276.png)

